molecular formula C19H23NO6 B11511988 2-Furancarboxylic acid, 4-(2-furoyloxy)-2,2,6,6-tetramethyl-1-piperidinyl ester

2-Furancarboxylic acid, 4-(2-furoyloxy)-2,2,6,6-tetramethyl-1-piperidinyl ester

Cat. No.: B11511988
M. Wt: 361.4 g/mol
InChI Key: AQHPPFPLISGOHN-UHFFFAOYSA-N
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Description

4-(FURAN-2-CARBONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a furan ring and a piperidine ring, making it a valuable intermediate in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(FURAN-2-CARBONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE typically involves the reaction of furan-2-carboxylic acid with 2,2,6,6-tetramethylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalytic systems and automated processes ensures the efficient and cost-effective production of 4-(FURAN-2-CARBONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-(FURAN-2-CARBONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and various substituted furan compounds .

Mechanism of Action

The mechanism of action of 4-(FURAN-2-CARBONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, leading to various biological effects. The piperidine ring may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(FURAN-2-CARBONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE is unique due to its combined furan and piperidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound with applications in various fields, from organic synthesis to drug development .

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

[1-(furan-2-carbonyloxy)-2,2,6,6-tetramethylpiperidin-4-yl] furan-2-carboxylate

InChI

InChI=1S/C19H23NO6/c1-18(2)11-13(25-16(21)14-7-5-9-23-14)12-19(3,4)20(18)26-17(22)15-8-6-10-24-15/h5-10,13H,11-12H2,1-4H3

InChI Key

AQHPPFPLISGOHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1OC(=O)C2=CC=CO2)(C)C)OC(=O)C3=CC=CO3)C

Origin of Product

United States

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